molecular formula C22H27N2O3+ B1203749 SKF-96365 cation

SKF-96365 cation

Cat. No. B1203749
M. Wt: 367.5 g/mol
InChI Key: HLMBXBGDBBCYII-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

SKF-96365 free base(1+) is an organic cation obtained by protonation of the imidazole group of SKF-96365 free base. It is a conjugate acid of a SKF-96365. free base.

Scientific Research Applications

Glioblastoma Cell Growth Inhibition

SKF-96365 is known for its ability to suppress the growth of human glioblastoma cells. It inhibits pre-activated transient receptor potential canonical (TRPC) channels and Ca2+ influx, leading to a decrease in cell proliferation. This effect may be multifaceted, suggesting a complex mechanism of action in glioblastoma cell suppression (Song, Chen, & Yu, 2014).

Blockade of Human Ether-à-go-go-Related Gene Potassium Channels

SKF-96365 acts as a TRPC channel antagonist and has been reported to prolong the QTc interval on electrocardiograms (ECGs) by inhibiting TRPC channels. It inhibits cardiac repolarization currents in cells expressing human ether-à-go-go-related gene potassium channels, influencing the QT interval in ex vivo guinea pig hearts (Liu et al., 2016).

Allergic Rhinitis Treatment

SKF-96365 has demonstrated therapeutic effects on murine allergic rhinitis (AR), showing the ability to alleviate symptoms such as sneezing and nasal rubbing. It suppresses TRPC6, STIM1, and Orai1 activities, leading to the downregulation of inflammatory cytokines and cells in murine AR (Ba et al., 2021).

Colorectal Cancer Cell Apoptosis and Autophagy

In colorectal cancer cells, SKF-96365 induces cell-cycle arrest and apoptosis while also triggering cytoprotective autophagy, which delays apoptosis. It inhibits the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade, suggesting a new strategy for treating colorectal cancer (Jing et al., 2016).

Inhibition of Voltage-Gated Sodium Current in Rat Ventricular Myocytes

SKF-96365 inhibits the voltage-gated sodium current (INa) in rat ventricular myocytes. This effect is use-dependent and frequency-dependent, suggesting caution when interpreting alterations in cardiac electrical activity using SKF-96365 as a TRPC antagonist (Chen et al., 2014).

Parkinson's Disease Models

SKF-96365 shows potential protective effects against MPP+-induced cytotoxicity in Parkinson's disease models. It reduces intracellular calcium overload and suppresses Homer1-mediated ER Ca2+ release, providing insights into the treatment of neurodegenerative diseases (Chen et al., 2013).

properties

Product Name

SKF-96365 cation

Molecular Formula

C22H27N2O3+

Molecular Weight

367.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]-1H-imidazol-3-ium

InChI

InChI=1S/C22H26N2O3/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19/h5-14,17,22H,3-4,15-16H2,1-2H3/p+1

InChI Key

HLMBXBGDBBCYII-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=C(C=C1)CCCOC(C[N+]2=CNC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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